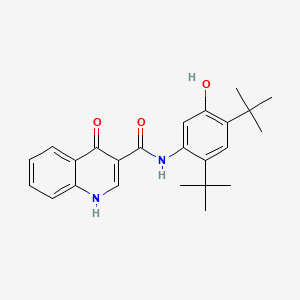
Ivacaftor
Übersicht
Beschreibung
Ivacaftor, also known as Kalydeco or VX-770, is a medication used to treat cystic fibrosis in people with certain mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene . It was developed by Vertex Pharmaceuticals in conjunction with the Cystic Fibrosis Foundation .
Synthesis Analysis
The organic synthesis of this compound has been explored in several studies . A continuous flow ozonolysis method combined with a multi-step flow sequence has been developed for the synthesis of the drug .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using computational methods . The 3D model of this compound can be found in the RCSB Protein Data Bank .Chemical Reactions Analysis
This compound is a CFTR potentiator, and works by moving more chloride into the cells of your body . A rapid RP-HPLC method was developed and validated for the determination of this compound in human plasma .Physical And Chemical Properties Analysis
This compound has a molecular formula of C24H28N2O3 and a molar mass of 392.499 g/mol . Its physical and chemical properties have been analyzed in several studies .Wissenschaftliche Forschungsanwendungen
CFTR-Modulator
Ivacaftor ist ein kleinmolekulares CFTR-Modulator {svg_1} {svg_2}. Es war das erste Medikament, das die zugrunde liegende Ursache für Mukoviszidose (CF), eine seltene, progressive, genetische Multiorganerkrankung, behandelte {svg_3}. Das CFTR-Protein ist ein Anionenkanal, der an der apikalen Plasmamembran von Epithelzellen exprimiert wird {svg_4}.
Organische Synthese
Die organische Synthese von this compound wurde in der Forschung untersucht {svg_5}. This compound besitzt eine Molekülstruktur, die durch das Vorhandensein eines N - (2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydro-chinolin-3-carboxamid-Restes gekennzeichnet ist {svg_6}. Das Chinolon-Gerüst innerhalb seiner Zusammensetzung ist ein entscheidender Pharmakophor, der die Medikamentenentwicklung erheblich beeinflusst {svg_7}.
Kombinationstherapie
This compound wird in Kombination mit anderen Medikamenten wie Tezacaftor und Elexacaftor eingesetzt und bildet die effektivste Modulatortherapie für die Mehrheit der Menschen mit CF {svg_8}.
Verbesserung der Lungenfunktion
Beobachtungsstudien aus der Praxis haben gezeigt, dass die Behandlung mit this compound die Lungenfunktion durchweg verbessert {svg_9}. Die Vorteile zeigen sich bereits 1 Monat nach Beginn der this compound-Therapie und halten bei langfristiger Nachbeobachtung an {svg_10}.
Verbesserung der Ernährung
Die Behandlung mit this compound wurde mit Verbesserungen der Ernährungsparameter in Verbindung gebracht {svg_11}. Dies ist ein wichtiger Aspekt, da CF oft das Verdauungssystem betrifft und die Ernährung beeinträchtigt {svg_12}.
Reduzierung von pulmonalen Exazerbationen
Studien haben einen Rückgang der pulmonalen Exazerbationen bis zu 66 Monate nach Beginn der this compound-Therapie berichtet {svg_13}. Dies ist bedeutsam, da der fortschreitende Verlust der Lungenfunktion die Hauptursache für Morbidität und Mortalität bei Menschen mit CF ist {svg_14}.
Abnahme der Inanspruchnahme von Gesundheitsressourcen
Die Behandlung mit this compound wurde mit einer geringeren Inanspruchnahme von Gesundheitsressourcen in Verbindung gebracht {svg_15}. Dies ist ein erheblicher Vorteil, wenn man die hohen Kosten bedenkt, die oft mit der Behandlung von CF verbunden sind {svg_16}.
Sicherheitsprofil
Das Sicherheitsprofil von this compound, das in Studien aus der Praxis beobachtet wurde, stimmt mit dem gut etablierten Sicherheitsprofil überein, das auf Daten aus klinischen Studien basiert {svg_17}.
Wirkmechanismus
Target of Action
Ivacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator . The CFTR protein is an ion channel involved in the transport of chloride and sodium ions across cell membranes . It is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .
Mode of Action
This compound acts by increasing the open probability of the CFTR channel , thus enhancing the transport of chloride ions across epithelial membranes . This is achieved by binding to the channels directly to induce a non-conventional mode of gating .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chloride ion transport across cell membranes . By potentiating the CFTR protein, this compound enhances chloride ion transport, which in turn influences the fluidity of mucus in various organs. This can alleviate some of the symptoms of cystic fibrosis, such as the production of thick, sticky mucus that clogs the ducts of organs where it is produced .
Pharmacokinetics
This compound is highly lipophilic and exhibits a strong positive food effect . After oral administration, this compound is mainly eliminated in the feces after metabolic conversion, and this elimination represents 87.8% of the dose . The mean oral bioavailability of this compound was found to be between 16.2% and 18.4% . The relative contribution of lymphatic transport to the overall bioavailability was between 4.35% and 5.91% .
Result of Action
The primary result of this compound’s action is the improvement of CF symptoms and underlying disease pathology . By enhancing the function of the CFTR protein, this compound helps to normalize fluid and ion transport across cell membranes, reducing the production of thick mucus and alleviating associated complications such as infections, lung damage, pancreatic insufficiency, and malnutrition .
Action Environment
The enzymatic activity of cytochromes P450 3A, which metabolizes this compound, is influenced by environmental factors . Furthermore, the airway mycobiota, which can be affected by this compound treatment, has been shown to fluctuate over time, conditioned by the inhalation of environmental conidia . Therefore, environmental factors can influence the action, efficacy, and stability of this compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKAOJPTOLRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236281 | |
| Record name | Ivacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
low (<0.05 µg/mL), 2.00e-03 g/L | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
A wide variety of CFTR mutations correlate to the Cystic Fibrosis phenotype and are associated with differing levels of disease severity. The most common mutation, affecting approximately 70% of patients with CF worldwide, is known as F508del-CFTR or delta-F508 (ΔF508), in which a deletion in the amino acid phenylalanine at position 508 results in impaired production of the CFTR protein, thereby causing a significant reduction in the amount of ion transporter present on cell membranes. Ivacaftor as monotherapy has failed to show a benefit for patients with delta-F508 mutations, most likely due to an insufficient amount of protein available at the cell membrane for interaction and potentiation by the drug. The next most common mutation, G551D, affecting 4-5% of CF patients worldwide is characterized as a missense mutation, whereby there is sufficient amount of protein at the cell surface, but opening and closing mechanisms of the channel are altered. Ivacaftor is indicated for the management of CF in patients with this second type of mutation, as it binds to and potentiates the channel opening ability of CFTR proteins on the cell membrane. Ivacaftor exerts its effect by acting as a potentiator of the CFTR protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs. Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes. Ivacaftor improves CF symptoms and underlying disease pathology by potentiating the channel open probability (or gating) of CFTR protein in patients with impaired CFTR gating mechanisms. The overall level of ivacaftor-mediated CFTR chloride transport is dependent on the amount of CFTR protein at the cell surface and how responsive a particular mutant CFTR protein is to ivacaftor potentiation. | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
873054-44-5 | |
| Record name | Ivacaftor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873054-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ivacaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ivacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IVACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ivacaftor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212-215 | |
| Record name | Ivacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



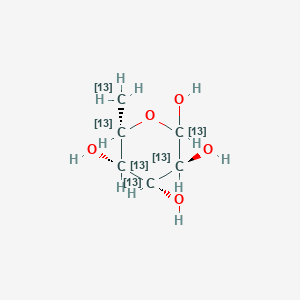


![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
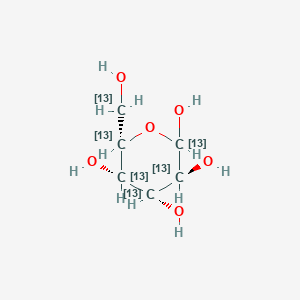
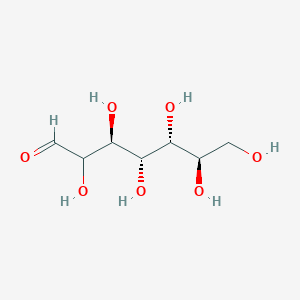
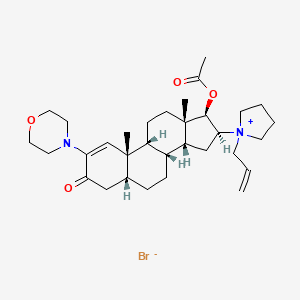
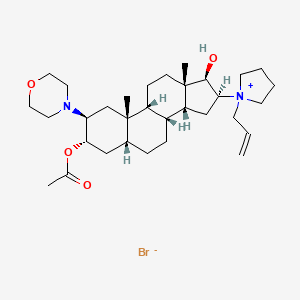
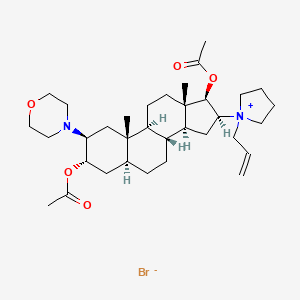

![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)